Pallidine
Description
Pallidine is an aporphine alkaloid with the molecular formula C₁₉H₂₁NO₄ and a molecular weight of 327.38 g/mol. It is isolated from plants such as Corydalis pallida, Corydalis incisa, Ocotea caudata, and Rollinia mucosa . Key physicochemical properties include:
- Melting Point: 123°C (as (+)-Pallidine) .
- Optical Rotation: [α] +15° (c 1.0, MeOH) .
- Spectroscopic Data: UV maxima at 282 nm and 302 nm; IR peaks at 1598 cm⁻¹ (aromatic C=C), 2930 cm⁻¹ (C-H), and 3350 cm⁻¹ (O-H) .
- NMR Signatures: Distinct ¹H-NMR (δ 6.58–6.92 ppm for aromatic protons) and ¹³C-NMR (δ 206, 235, 283 ppm for key carbons) .
This compound is biosynthesized via phenol-coupling reactions catalyzed by cytochrome P450 enzymes (e.g., human CYP2D6 and CYP3A4) from (R)-reticuline, a common precursor in alkaloid biosynthesis. This process also yields salutaridine, isoboldine, and corytuberine .
Properties
CAS No. |
25650-75-3 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(1S,9S)-5-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one |
InChI |
InChI=1S/C19H21NO4/c1-20-5-4-19-10-18(24-3)16(22)8-13(19)14(20)6-11-7-15(21)17(23-2)9-12(11)19/h7-10,14,21H,4-6H2,1-3H3/t14-,19-/m0/s1 |
InChI Key |
FBCNBECEGOCMPI-LIRRHRJNSA-N |
Isomeric SMILES |
CN1CC[C@@]23C=C(C(=O)C=C2[C@@H]1CC4=CC(=C(C=C34)OC)O)OC |
Canonical SMILES |
CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pallidine involves several steps, typically starting with the extraction of the steroid backbone from natural sources. The steroid is then chemically modified to attach the glycoside moiety. This process often involves the use of specific catalysts and reagents to ensure the correct attachment of the sugar molecule to the steroid structure .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors and precise control of reaction conditions such as temperature, pressure, and pH. The final product is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Pallidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its properties or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Pallidine has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study steroid glycosides and their reactivity. In biology, this compound is studied for its potential effects on cellular processes and its role in signaling pathways. In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, this compound is used in the development of new materials and as a precursor for the synthesis of other compounds .
Mechanism of Action
The mechanism of action of Pallidine involves its interaction with specific molecular targets in the body. These targets include enzymes and receptors that are involved in various biological processes. This compound exerts its effects by binding to these targets and modulating their activity, which can lead to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Structural Comparison
Pallidine belongs to the aporphine alkaloid family, characterized by a tetracyclic framework. Below is a comparative analysis with key analogs:
Key Differences :
- This compound vs. Boldine : Both share the same molecular formula but differ in stereochemistry and substituent arrangement. Boldine has a hydroxyl group at C2 and a methoxy group at C11, while this compound’s substitution pattern varies, leading to distinct optical rotations ([α] +65° for Boldine vs. +15° for this compound) .
- This compound vs. Isoboldine: Isoboldine is a positional isomer formed via alternative phenol-coupling sites, resulting in divergent bioactivities .
- This compound vs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
